Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol and a suitable acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced pyrazole derivatives.
Coupling Reactions: Formation of biaryl or alkyne-linked pyrazole derivatives.
Scientific Research Applications
Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1H-pyrazole-3-carboxylate
- 4-Iodo-1-isopropyl-1H-pyrazole
Uniqueness
Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its biological activity and chemical reactivity. The combination of the iodine atom and the isopropyl group can enhance its interactions with specific biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 4-iodo-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENOMHNKIOMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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